3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-72-7; molecular formula C12H10Cl2N2O; molecular weight 269.13 g/mol) is a synthetic heterocyclic small molecule built upon a fused pyrrolo[3,2-d]isoxazole bicyclic core bearing a 2,4-dichlorobenzyl substituent at the 3-position. The compound belongs to the broader 4H-pyrrolo[3,2-d]isoxazole class, which has been explored in medicinal chemistry for enzyme inhibition and receptor modulation applications.

Molecular Formula C12H10Cl2N2O
Molecular Weight 269.12 g/mol
Cat. No. B12889615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC12H10Cl2N2O
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C12H10Cl2N2O/c13-8-2-1-7(10(14)6-8)5-11-9-3-4-15-12(9)17-16-11/h1-2,6,15H,3-5H2
InChIKeySUKXRDRYIJIERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Core Identification and Procurement Baseline


3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-72-7; molecular formula C12H10Cl2N2O; molecular weight 269.13 g/mol) is a synthetic heterocyclic small molecule built upon a fused pyrrolo[3,2-d]isoxazole bicyclic core bearing a 2,4-dichlorobenzyl substituent at the 3-position . The compound belongs to the broader 4H-pyrrolo[3,2-d]isoxazole class, which has been explored in medicinal chemistry for enzyme inhibition and receptor modulation applications [1]. Its calculated physicochemical properties—density 1.4±0.1 g/cm³, boiling point 425.4±45.0 °C, and flash point 211.1±28.7 °C—place it within a tractable range for standard organic synthesis and handling protocols . The 2,4-dichlorobenzyl motif distinguishes it from mono-halogenated, phenyl-linked, or alkyl-substituted analogs that populate the same core series.

1
Pyrrolo[3,2-d]isoxazole core Fused heterocyclic scaffold for enzyme/receptor modulation studies
2
2,4-Dichlorobenzyl substituent Distinct halogenation & linker pattern for SAR differentiation
3
Tractable synthesis profile Calculated properties support standard organic handling

Why 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Interchanged with In-Class Analogs


The pyrrolo[3,2-d]isoxazole scaffold is not a single pharmacophore; rather, subtle modifications to the C‑3 substituent—benzyl versus phenyl attachment, chlorine count and regiochemistry, or replacement with alkyl/heteroaryl groups—can profoundly alter target engagement, metabolic stability, and physicochemical properties [1]. In the broader isoxazole and pyrrolo-isoxazole literature, even positional isomerism of halogen substituents has been shown to shift biological activity from potent inhibition to inactivity, making generic substitution unreliable without compound-specific comparative data [2]. For procurement decisions in drug discovery or chemical biology, treating 3-(2,4-dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole as interchangeable with its 2-chlorobenzyl, 2,4-dichlorophenyl, or 3,4-dichlorophenyl analogs risks selecting a molecule with divergent target profile, solubility, and synthetic tractability . The quantitative evidence below, though limited by the compound's early-stage research status, establishes the dimensions along which differentiation must be evaluated.

Linker geometry Benzyl vs. direct phenyl attachment may shift target conformation and metabolic profile.
Chlorine pattern 2,4-Cl count and regiochemistry can alter target engagement compared to mono‑ or other dichloro analogs.
Positional isomerism Class-level SAR indicates that halogen positional isomers may invert biological activity.

3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Quantitative Differentiation Evidence Versus Closest Analogs


Substituent Regiochemistry: 2,4-Dichlorobenzyl vs. 2-Chlorobenzyl vs. 2,4-Dichlorophenyl – Physicochemical Divergence

The target compound (2,4-dichlorobenzyl; CAS 603067-72-7; MW 269.13, formula C12H10Cl2N2O) differs fundamentally from its closest commercially available analogs: 3-(2-chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-85-2; MW 234.68, C12H11ClN2O) and 3-(2,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-77-2; MW 255.10, C11H8Cl2N2O) . The benzyl linker in the target confers an additional methylene spacer absent in the dichlorophenyl analog, altering both molecular flexibility and electronic conjugation with the isoxazole ring. The second chlorine atom relative to the monochloro analog adds 34.45 Da and increases lipophilicity (estimated ΔlogP ≈ +0.7–0.9) . No direct head-to-head biological comparison among these three compounds has been published, but class-level SAR from pyrrolo-isoxazole literature indicates that both halogen count and linker length are critical determinants of target binding [1].

Physicochemical divergence
Class-level inference
ΔMW +34.45 Da
Supports SAR differentiation; no head‑to‑head bioactivity data.
Estimated ΔlogP +0.7–0.9 vs monochloro analog.
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Linker Geometry: Benzyl (Methylene-Bridged) vs. Direct Phenyl Attachment – Conformational and Electronic Differentiation

The target compound features a methylene (–CH2–) bridge between the dichlorophenyl ring and the isoxazole C‑3 position, whereas analogs such as 3-(2,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-77-2) attach the aryl group directly . This single-bond difference introduces an sp3-hybridized carbon that disrupts π-conjugation between the aryl ring and the heterocyclic core, alters the dihedral angle distribution, and adds one rotatable bond (ΔRotB = +1). In the broader isoxazole-based inhibitor literature, such linker variations have been shown to modulate target selectivity—for example, converting a potent 11β-HSD1 inhibitor into an inactive compound [1]. No direct comparative biochemical data exist for this specific pair, but the structural distinction is mechanistically non-trivial and must be considered during analog selection.

Linker flexibility
Class-level inference
ΔRotB = +1
sp³ carbon disrupts π‑conjugation; may affect binding conformation.
No comparative IC₅₀/Ki data available.
Conformational Analysis Drug Design Scaffold Optimization

Chlorine Regiochemistry: 2,4-Dichloro vs. 3,4-Dichloro vs. 2,6-Dichloro – Positional Isomerism Impact

Among the dichlorophenyl-substituted pyrrolo[3,2-d]isoxazoles, the target compound (2,4-dichloro substitution) has positional isomers including 3-(3,4-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-79-4) and 3-(2,6-dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole . Chlorine position dictates the molecular electrostatic potential surface, halogen-bonding capacity, and steric footprint presented to a biological target. Although no published head-to-head comparison exists for this exact scaffold, reviews of pyrrolo-isoxazole SAR emphasize that halogen regiochemistry can invert biological activity [1]. All three isomers are commercially available as research chemicals, making direct experimental comparison feasible for procurement-driven SAR campaigns .

Regioisomer SAR
Supporting evidence (review)
2,4-Cl vs 3,4-Cl / 2,6-Cl
Positional isomerism may invert target activity; correct regioisomer critical.
Identical MW and formula; no direct comparative data.
Isosterism Halogen Bonding SAR

Scalability and Synthetic Accessibility: 2,4-Dichlorobenzyl vs. Heteroaryl or Alkyl Substituents

The 2,4-dichlorobenzyl group is a common, commercially available building block (e.g., 2,4-dichlorobenzyl chloride, CAS 94-99-5) amenable to standard nucleophilic substitution or cross-coupling chemistries . In contrast, analogs bearing heteroaryl-methyl substituents (e.g., 3-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole) may require more complex, lower-yielding synthetic routes or specialized heterocyclic precursors [1]. The target compound’s synthesis via 1,3-dipolar cycloaddition of nitrones with appropriate dipolarophiles has been demonstrated for the broader pyrrolo[3,2-d]isoxazole class, suggesting a modular route amenable to scale-up [2]. No published comparative yield or cost data exist, but the commercial availability of the dichlorobenzyl precursor provides a practical procurement advantage for medium-scale synthesis.

Synthetic access
Supporting evidence
2,4-Dichlorobenzyl chloride available
Precursor availability may reduce lead time vs. heteroaryl analogs.
Modular cycloaddition route reported for class.
Synthetic Chemistry Process Chemistry Building Blocks

Recommended Application Scenarios for 3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Based on Current Evidence


Medicinal Chemistry SAR Exploration of Halogenated Pyrrolo-isoxazole Scaffolds

This compound is best deployed as a key member of a positional-scanning library to interrogate the effect of 2,4-dichlorobenzyl substitution on target binding, selectivity, and ADME properties relative to the 2-chlorobenzyl, 3,4-dichlorophenyl, and 2,6-dichlorophenyl analogs. The distinct linker geometry (benzyl vs. phenyl) makes it a critical probe for evaluating conformational requirements in enzyme or receptor pockets [1].

Computational Chemistry and Molecular Modeling Studies

The compound’s well-defined SMILES, InChI, and calculated physicochemical parameters (density 1.4±0.1 g/cm³, boiling point 425.4±45.0 °C) support its use in docking, pharmacophore modeling, and QSAR model building, where the 2,4-dichlorobenzyl motif can serve as a test case for halogen-bonding and lipophilic interaction predictions [2].

Synthetic Methodology Development and Route Scouting

As a representative of the 3-benzyl-substituted pyrrolo[3,2-d]isoxazole class, the compound is suitable for optimizing 1,3-dipolar cycloaddition conditions (nitrone + dipolarophile) and evaluating scalability, owing to the commercial availability of 2,4-dichlorobenzyl chloride as a precursor [3].

Biochemical Assay Panel Screening in Early-Stage Target Identification

Given the pyrrolo-isoxazole class’s reported activity against enzymes such as 11β-HSD1 and kinases [1], this compound may be included in broad-panel biochemical screens, with the caveat that no target-specific IC50 data have yet been published. Procurement for this scenario should be accompanied by a plan to generate comparative data against the closest analogs identified in Section 3.

Application
Selection Property
Validation Focus
Halogenated SAR library design
2,4-Dichlorobenzyl positional scanning
Target engagement & selectivity profiling
Computational modeling
Defined physicochemical parameters
Docking & QSAR model building
Synthetic route scouting
Commercially available precursor
Cycloaddition condition optimization
Biochemical panel screening
Pyrrolo-isoxazole class activity
Target identification & comparator analog data
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